6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride
Description
Historical Development of Pyridazinone Research
The exploration of pyridazinones began in the late 19th century with Emil Fischer’s seminal work on heterocyclic compounds. Fischer’s condensation of phenylhydrazine with levulinic acid marked the first synthesis of a pyridazine derivative, laying the groundwork for subsequent studies. Pyridazinones—structurally characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group—emerged as a distinct subclass due to their unique electronic and steric properties. Early research focused on their synthetic accessibility, but the mid-20th century saw a shift toward pharmacological applications. The discovery of hydralazine, a pyridazinone derivative used as an antihypertensive agent in the 1950s, catalyzed interest in this scaffold. By the 2010s, advancements in combinatorial chemistry and high-throughput screening enabled systematic modifications of the pyridazinone core, leading to derivatives such as 6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride.
Classification Within Heterocyclic Medicinal Chemistry
This compound belongs to the pyridazinone family, a subset of diazines distinguished by adjacent nitrogen atoms at positions 1 and 2 of the six-membered ring. Its structure comprises a dihydropyridazin-3-one core fused to a pyridin-3-yl substituent, with a hydrochloride counterion enhancing solubility (Figure 1).
Table 1: Structural Features of this compound
| Property | Value |
|---|---|
| Molecular formula | C₉H₈ClN₃O |
| Molecular weight | 209.63 g/mol |
| SMILES | O=C1C=CC(C2=CC=CN=C2)=NN1.[H]Cl |
| Key functional groups | Pyridazinone, pyridine, hydrochloride |
This compound’s classification hinges on its dual heterocyclic systems: the pyridazinone ring provides hydrogen-bonding capacity, while the pyridine moiety introduces aromatic π-stacking potential. Such features position it as a hybrid scaffold capable of interacting with diverse biological targets.
Significance in Pharmaceutical Research Landscape
Pyridazinones have garnered attention for their versatility in drug discovery. This compound exemplifies this potential, with applications in kinase inhibition and anticancer therapy. For instance, patents describe pyridazinone derivatives as inhibitors of tyrosine kinases such as Met kinase, which is implicated in tumor progression. The compound’s ability to modulate enzymatic activity stems from its planar structure, which facilitates binding to ATP pockets in kinase domains. Additionally, its hydrochloride salt improves bioavailability, a critical factor in preclinical development. Recent studies highlight pyridazinones’ roles in anti-inflammatory and antiviral contexts, further underscoring their therapeutic breadth.
Research Trajectory Evolution of Pyridazinone Derivatives
The evolution of pyridazinone derivatives has been driven by strategic structural modifications. Early derivatives focused on simple alkyl or aryl substitutions, but contemporary designs incorporate complex pharmacophores. For example, introducing pyridin-3-yl groups enhances target selectivity, as seen in this compound. Patent literature reveals advanced synthetic routes, such as Suzuki-Miyaura couplings to attach heteroaromatic rings, yielding derivatives with nanomolar potency against kinases. Computational modeling has further refined these efforts, enabling the prediction of binding affinities and metabolic stability. The trajectory now emphasizes polypharmacology—designing single molecules that modulate multiple targets—to address complex diseases like cancer and neurodegenerative disorders.
Properties
IUPAC Name |
3-pyridin-3-yl-1H-pyridazin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O.ClH/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7;/h1-6H,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXYPRVMTOPRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=O)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving the condensation of an appropriate amine with a β-keto ester or β-diketone.
Introduction of the Dihydropyridazinone Moiety: The dihydropyridazinone structure is introduced through a subsequent cyclization reaction involving the pyridine ring and a hydrazine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, and the process may include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazinone ring exhibits reactivity at the carbonyl oxygen and adjacent nitrogen atoms. Key observations include:
Hydrolysis and Ring-Opening
-
Under acidic or basic conditions, the pyridazinone ring undergoes hydrolysis. For example, treatment with aqueous HCl at elevated temperatures (80–100°C) cleaves the ring to form pyridin-3-yl acetic acid derivatives .
-
Reagents : Concentrated HCl, NaOH (1–2 M)
-
Conditions : Reflux for 4–6 hours
Functionalization at Position 6
-
The pyridinyl group at position 6 participates in cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids modifies the substituent:
This reaction is critical for introducing diverse aryl groups to enhance biological activity .
Electrophilic Aromatic Substitution
The pyridinyl moiety undergoes electrophilic substitution, primarily at the meta position due to electron-withdrawing effects from the pyridazinone ring:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-pyridin-3-yl derivative | 65–70% | |
| Halogenation | Cl₂/AlCl₃ or Br₂/FeBr₃ | 5-Halo-pyridin-3-yl derivative | 50–60% |
Oxidation
-
The dihydropyridazinone ring is oxidized to a fully aromatic pyridazine under mild conditions using MnO₂ or DDQ:
This reaction increases conjugation and modulates electronic properties .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a tetrahydropyridazine, altering its planarity and biological interactions.
Complexation and Salt Formation
As a hydrochloride salt, the compound readily participates in ion-exchange reactions:
-
Counterion substitution : Treatment with NaHCO₃ or K₂CO₃ replaces Cl⁻ with other anions (e.g., sulfate, phosphate) .
-
Metal coordination : The pyridinyl nitrogen and carbonyl oxygen bind to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .
Biological Interactions and Reactivity
In pharmacological contexts, the compound interacts with biological targets via:
-
Hydrogen bonding : The carbonyl group forms H-bonds with amino acid residues (e.g., Arg316 in thyroid hormone receptors) .
-
π-Stacking : The aromatic pyridinyl group engages in stacking interactions with hydrophobic enzyme pockets .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant anticancer properties. Studies have shown that 6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Case Study:
A recent investigation focused on the synthesis of this compound and its derivatives, revealing that modifications to the pyridine moiety enhanced its selectivity towards cancer cells while minimizing toxicity to normal cells .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial and antifungal effects against various pathogens, making it a candidate for developing new antimicrobial agents .
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Biological Research Applications
1. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in the context of diseases where enzyme dysregulation is a factor. For example, it has been studied for its ability to inhibit certain kinases involved in cancer progression .
Case Study:
A study reported that this compound selectively inhibited the activity of a specific kinase involved in tumor growth, suggesting its potential as a targeted therapy in oncology .
2. Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects. Animal models have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which is crucial for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism by which 6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in substituents attached to the pyridazine core. A comparison is outlined below:
Physicochemical Properties
- Crystal Packing : The benzimidazole analog forms a near-planar structure with a 3.69° dihedral angle between benzimidazole and pyridazine rings. DMF inclusion creates a 9.29° interplanar angle, stabilizing the lattice via N–H···O bonds . In contrast, the hydrochloride salt of the target compound likely exhibits ionic interactions dominating its solid-state structure.
- Solubility: Hydrochloride salts (e.g., target compound and 6-(aminomethyl) derivative) show enhanced aqueous solubility compared to neutral analogs like the benzimidazole-DMF solvate .
Table 1: Comparative Analysis of Pyridazinone Derivatives
Biological Activity
6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, pyridazinone-substituted benzenesulfonamides have shown potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines such as PANC-1 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one HCl | PANC-1 | <50 |
| Reference Drug (Doxorubicin) | PANC-1 | 0.5 |
In a study evaluating the structure-activity relationship (SAR) of similar compounds, it was found that modifications to the pyridazinone structure significantly influenced cytotoxicity, with certain substitutions enhancing activity against cancer cells .
The proposed mechanism of action for compounds related to this compound includes:
- Inhibition of specific enzymes involved in tumor metabolism.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
Molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts, suggesting a strong binding affinity that may lead to effective inhibition of tumor growth .
Case Studies and Research Findings
Case Study 1: Antiproliferative Effects
A study conducted on various pyridazinone derivatives highlighted the effectiveness of this compound against multiple cancer cell lines. The compound exhibited an IC50 value lower than many existing anticancer agents, indicating strong potential for therapeutic use .
Case Study 2: Structure Activity Relationship
Research focusing on SAR revealed that modifications at specific positions on the pyridazinone ring could enhance biological activity. This insight is critical for future drug design and optimization efforts targeting similar pathways in cancer therapy .
Q & A
Q. Table 1. Key Reaction Conditions for Pyridazinone Synthesis
Q. Table 2. Common Impurities and Control Methods
| Impurity Type | Source | Mitigation Strategy | Reference |
|---|---|---|---|
| Halogenated by-products | Incomplete substitution | Excess halide reagent | |
| Oxidized derivatives | Air exposure | Use inert atmosphere (N) | |
| Unreacted intermediates | Poor stoichiometry | Reflux with excess nucleophile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
